

TAK-593 selectivity profile kinase panel

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Compound Focus: Tak-593

CAS No.: 1005780-62-0

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TAK-593 Selectivity Profile

TAK-593 is a highly potent and selective inhibitor primarily targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families [1] [2] [3]. The table below summarizes its published inhibitory activity (IC₅₀ values) against key targets.

Kinase Target	IC ₅₀ Value (nM)
VEGFR2 (KDR)	0.95 [4] [5]
VEGFR3	1.1 [4] [5]
VEGFR1	3.2 [4] [5]
PDGFR α	4.3 [4] [5]
PDGFR β	13 [4] [5]
Other Notable Targets	IC ₅₀ Value (nM)
Fms	10 [4] [5]
Ret	18 [4] [5]

TAK-593 demonstrates **exceptional selectivity**. When profiled against a broad panel of over 200 protein and lipid kinases, its IC50 values for targets outside the VEGFR and PDGFR families were typically **above 100 nM**, highlighting its clean off-target profile [6] [5]. A key characteristic of **TAK-593** is its **slow dissociation rate** from VEGFR2 and PDGFR β , making it a long-acting, pseudo-irreversible inhibitor [1] [6].

Experimental Protocols for Kinase Profiling

The selectivity profile of **TAK-593** was established using a combination of biochemical and cellular assays. Here are the methodologies relevant to kinase profiling.

Biochemical Kinase Activity Assay

This method directly measures a compound's ability to inhibit kinase enzyme function [5].

- **Principle:** A biotinylated substrate is phosphorylated by the kinase of interest in the presence of ATP. The amount of phosphorylated product is detected using streptavidin-coated donor and acceptor beads in an AlphaScreen system.
- **Procedure Outline:**
 - **Pre-incubation:** The kinase is pre-incubated with **TAK-593** for 5 minutes at room temperature.
 - **Reaction Initiation:** The enzyme reaction is started by adding a solution containing ATP and the polyGluTyr substrate.
 - **Reaction Stop:** The reaction is halted by adding EDTA.
 - **Detection:** Streptavidin-coated beads are added, and the plate is incubated overnight. Signal readout is performed using a plate reader, and the IC50 value is calculated.

Cell-Based NanoBRET Target Engagement Assay

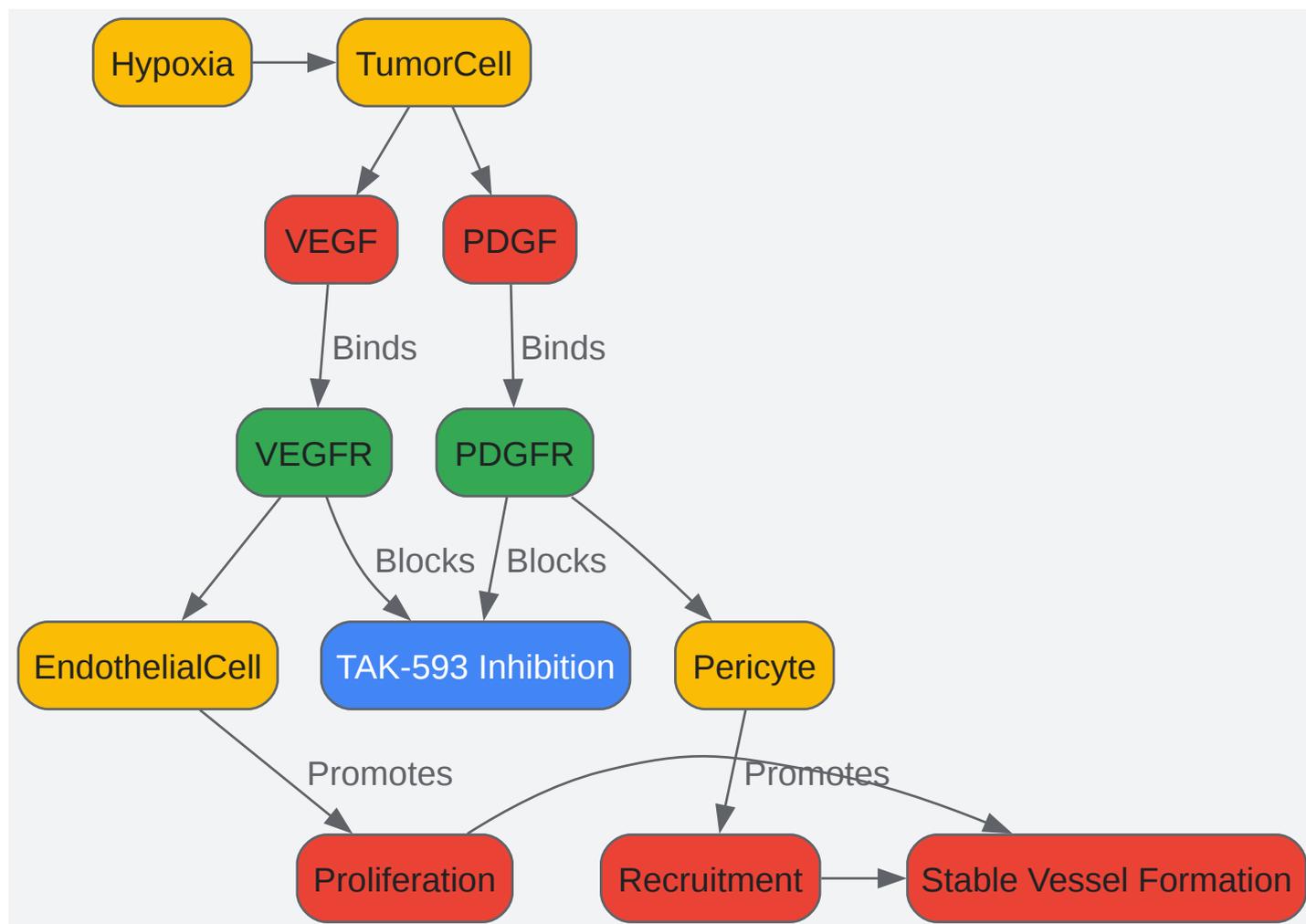
This modern, live-cell method quantitatively measures how a compound engages with kinase targets in a more physiologically relevant environment [7].

- **Principle:** Kinases are genetically fused to a NanoLuc luciferase tag. A fluorescent tracer molecule binds to the kinase's active site. When an inhibitor (like **TAK-593**) displaces the tracer, it causes a decrease in the BRET signal, allowing for calculation of target occupancy.
- **Procedure Outline:**
 - **Cell Preparation:** A library of plasmids encoding the kinase-NanoLuc fusions is prepared.

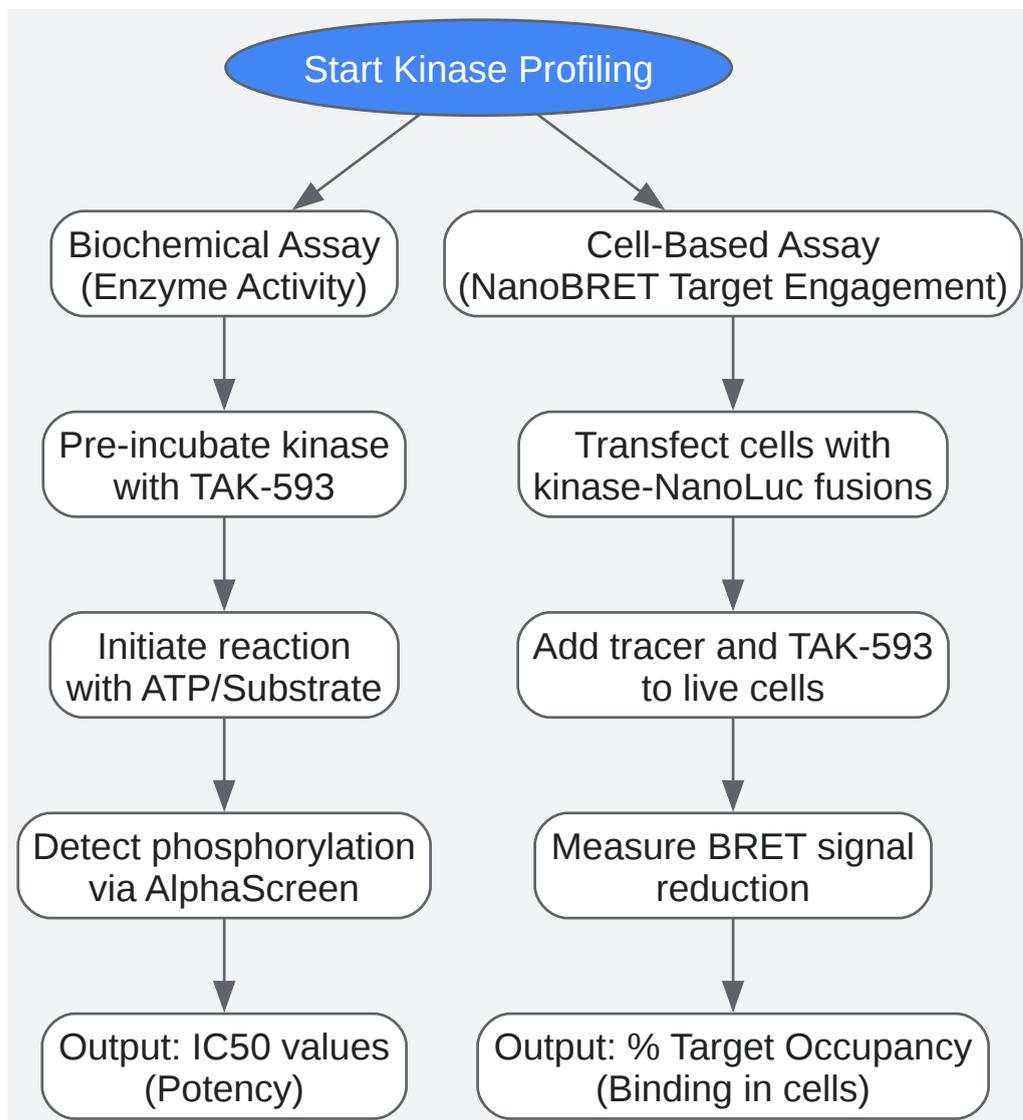
- **Transfection:** Cells are transfected with these plasmids to express the target kinases.
- **Tracer & Compound Addition:** The cells are treated with a single, optimized kinase tracer at four different concentrations, alongside the inhibitor compound.
- **Signal Measurement:** The BRET signal is measured. A reduction in signal indicates that the compound is successfully competing with the tracer and binding to the kinase.

Visualizing the Anti-Angiogenic Mechanism and Profiling Workflow

The following diagrams illustrate how **TAK-593** exerts its anti-angiogenic effects and how its selectivity is profiled.



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Interpretation and Strategic Value of the Profile

For researchers, the selectivity data for **TAK-593** provides critical insights:

- **Dual Anti-Angiogenic Action:** Its potent inhibition of both VEGFR and PDGFR β allows for simultaneous targeting of endothelial cells and pericytes, potentially overcoming resistance to VEGF-only inhibitors [1] [3].
- **Reduced Off-Target Toxicity:** The high selectivity minimizes the risk of side effects mediated by the inhibition of unrelated kinases, a common challenge in kinase inhibitor development [6].
- **Long-Acting Effect:** The unique slow-binding mechanism suggests that **TAK-593** could have a prolonged pharmacodynamic effect, potentially allowing for less frequent dosing in a clinical setting

[1] [6].

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